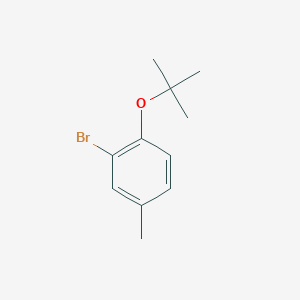![molecular formula C12H18BF3N2O3 B13691427 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valuable due to its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of 1-[2-(Trifluoromethoxy)ethyl]pyrazole with a boronic acid derivative in the presence of a base. The reaction is often carried out in an organic solvent such as tetrahydrofuran or dichloromethane. The pinacol ester is formed by the addition of pinacol to the boronic acid intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or toluene at elevated temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Aplicaciones Científicas De Investigación
1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
- 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester
- Phenylboronic Acid Pinacol Ester
- 1-Boc-pyrazole-4-boronic Acid Pinacol Ester
Comparison: 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester is unique due to the presence of the trifluoromethoxy group, which can impart different electronic and steric properties compared to other boronic esters. This can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for specific synthetic applications.
Propiedades
Fórmula molecular |
C12H18BF3N2O3 |
|---|---|
Peso molecular |
306.09 g/mol |
Nombre IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[2-(trifluoromethoxy)ethyl]pyrazole |
InChI |
InChI=1S/C12H18BF3N2O3/c1-10(2)11(3,4)21-13(20-10)9-7-17-18(8-9)5-6-19-12(14,15)16/h7-8H,5-6H2,1-4H3 |
Clave InChI |
APNAIOSSDGQBEY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)


